3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a furan ring, and a chlorophenyl group
Mechanism of Action
Target of Action
F2537-1021, also known as VT1021 , is a first-in-class compound that primarily targets CD47 and CD36 . CD47 is an immune checkpoint, and CD36 is a receptor that plays a crucial role in apoptosis, the process of programmed cell death .
Mode of Action
F2537-1021 operates by binding to myeloid-derived suppressor cells (MDSCs) . This binding induces the expression of thrombospondin-1 (Tsp-1) in the tumor microenvironment . Tsp-1 then blocks the CD47 immune checkpoint and reprograms the CD36 receptor . This reprogramming leads to the induction of tumor cell apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and reprogramming of macrophages from the M2 to M1 phenotype .
Biochemical Pathways
The biochemical pathways affected by F2537-1021 involve the CD47 immune checkpoint and the CD36 receptor . By blocking CD47 and activating CD36, F2537-1021 stimulates the expression of Tsp-1 . This leads to the induction of apoptosis in tumor cells and endothelial cells, and increases the ratio of M1 to M2 macrophages .
Result of Action
The action of F2537-1021 results in significant molecular and cellular effects. It induces apoptosis in tumor cells and inhibits angiogenesis . It also reprograms macrophages from the M2 to M1 phenotype . In clinical trials, F2537-1021 demonstrated significant single-agent activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the chlorophenyl group: This step involves the formation of a sulfanyl linkage between the chlorophenyl group and the oxadiazole ring, typically using thiol reagents and appropriate catalysts.
Formation of the propanamide moiety: The final step involves the amidation reaction to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and dechlorinated products.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that oxadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections, cancer, and other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- 3-[(4-methylphenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- 3-[(4-nitrophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide lies in its specific combination of functional groups The presence of the chlorophenyl group provides distinct electronic properties, while the furan and oxadiazole rings contribute to its stability and reactivity
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNBIPAYOHIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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